2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine
Description
2-Chloro-6-(prop-2-yn-1-yloxy)pyrazine is a heterocyclic aromatic compound featuring a pyrazine core substituted with a chlorine atom at the 2-position and a propargyloxy group (prop-2-yn-1-yloxy) at the 6-position. The chloro group enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions, while the propargyloxy moiety introduces alkyne functionality, enabling click chemistry or further derivatization. Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions under controlled conditions .
Properties
CAS No. |
426832-47-5 |
|---|---|
Molecular Formula |
C7H5ClN2O |
Molecular Weight |
168.58 g/mol |
IUPAC Name |
2-chloro-6-prop-2-ynoxypyrazine |
InChI |
InChI=1S/C7H5ClN2O/c1-2-3-11-7-5-9-4-6(8)10-7/h1,4-5H,3H2 |
InChI Key |
WBVIVIOAWVQYNO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CN=CC(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine typically involves the reaction of 2-chloropyrazine with propargyl alcohol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of propargyl alcohol displaces the chlorine atom on the pyrazine ring. Common bases used in this reaction include potassium carbonate or sodium hydride, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Major Products
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of dihydropyrazine derivatives.
Scientific Research Applications
2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine depends on its specific application. In medicinal chemistry, its activity is often related to its ability to interact with biological targets such as enzymes or receptors. The prop-2-yn-1-yloxy group can participate in bioorthogonal reactions, allowing for site-specific modifications of biomolecules . The chlorine atom can also facilitate interactions with nucleophilic sites in biological systems.
Comparison with Similar Compounds
Key Observations :
- The propargyloxy group in the target compound introduces alkyne reactivity absent in analogs with ether (e.g., methoxy) or amine (e.g., pyrrolidinyl) groups .
- Chloro-substituted pyrazines (e.g., 2-Chloro-6-(methoxycarbonyl)pyrazine) exhibit higher electrophilicity compared to non-chlorinated derivatives, enhancing their utility in cross-coupling reactions .
Reactivity Trends :
Key Findings :
- Chloro-pyrazines with carboxamide groups (e.g., 5-tert-butyl-6-chloro derivatives) show potent antimycobacterial activity, likely due to enhanced lipophilicity and target binding .
- The target compound’s propargyloxy group may improve blood-brain barrier penetration compared to bulkier substituents (e.g., benzyloxy) .
- Methoxy and isopropyl groups in flavorant pyrazines (e.g., 2-isopropyl-6-methoxypyrazine) correlate with low odor thresholds, a property less relevant to the target compound’s bioactivity .
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